molecular formula C22H30N4O3 B6134631 N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide

N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide

Cat. No.: B6134631
M. Wt: 398.5 g/mol
InChI Key: SMOGOWZAZWFTCE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group with the previously formed intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]pentanamide: Contains a pentanamide group.

Uniqueness

N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-17(16-26-12-4-11-23-26)22(28)25-13-9-18(10-14-25)7-8-21(27)24-19-5-3-6-20(15-19)29-2/h3-6,11-12,15,17-18H,7-10,13-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGOWZAZWFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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